molecular formula C15H17NO2 B035349 2-{[(4-Ethoxyphenyl)amino]methyl}phenol CAS No. 104768-31-2

2-{[(4-Ethoxyphenyl)amino]methyl}phenol

Cat. No.: B035349
CAS No.: 104768-31-2
M. Wt: 243.3 g/mol
InChI Key: DLGWUDJVBCRQAR-UHFFFAOYSA-N
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Description

2-{[(4-Ethoxyphenyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

  • Synthesis and Molecular Structures : The synthesis of compounds related to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol, such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, is commonly done through Schiff bases reduction route. These compounds exhibit unique molecular structures and intermolecular hydrogen bonding, which are crucial for their stability and further applications in synthesizing various compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).

  • Chemical Reactions and Derivatives : The reaction of 4-Ethoxyaniline, a related compound, with N-acetylcysteine in different pH environments results in various products, including 4-[(4-Ethoxyphenyl)amino]phenol. These reactions are significant in understanding the chemical behavior and potential applications of these compounds in different environments (Lindqvist, Kenne, & Lindeke, 1991).

  • Corrosion Inhibition : Derivatives of this compound have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. Their efficiency varies depending on the substituent groups and is confirmed through various analytical and electrochemical methods (Boughoues et al., 2020).

  • Antioxidant and Anticancer Properties : Certain derivatives show potential antioxidant activities and may interact with DNA, suggesting their applicability in medicinal chemistry, particularly in developing anticancer agents. These compounds have been synthesized and characterized for their biological evaluation (Rafique et al., 2022).

  • Catalysis and Chemical Modification : Schiff base derivatives related to this compound have been used in catalytic activities, including hydrogenation of alkenes and alkynes. Their performance is influenced by the pendant donor atom in the ligand motif (Tshabalala & Ojwach, 2018).

  • Molecular Structure Analysis : X-ray diffraction and computational methods have been employed to analyze the molecular structure of compounds derived from amino-phenol, offering insights into their potential biological activities (Zhang et al., 2014).

Properties

IUPAC Name

2-[(4-ethoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-10,16-17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGWUDJVBCRQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357462
Record name 2-[(4-Ethoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104768-31-2
Record name 2-[(4-Ethoxyanilino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(P-PHENETIDINO)-O-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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